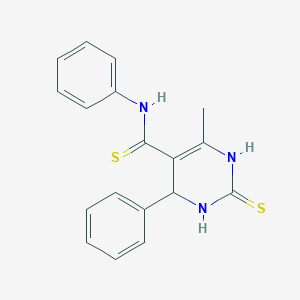

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Description

Properties

IUPAC Name |

6-methyl-N,4-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S2/c1-12-15(17(22)20-14-10-6-3-7-11-14)16(21-18(23)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKOETSHSFJEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves a multi-component reaction. One common method is the Biginelli reaction, which involves the condensation of acetoacetanilides with an aromatic aldehyde and thiourea . The reaction is usually carried out in ethanol with a catalyst such as sodium hydrogen sulfate . The reaction conditions include heating the mixture to reflux for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Functionalization at the Thioamide Group

The thioxo (C=S) and carbothioamide (-N-CS-NH-) groups are reactive sites for:

a) Alkylation/Acylation

-

React with alkyl halides or acyl chlorides to form S-alkyl/Acyl derivatives.

-

Example : Reaction with ethyl bromoacetate yields N3-β-ethoxycarbonyl derivatives .

b) Oxidation

-

Thioxo groups can oxidize to sulfonyl (-SO₂-) or sulfonic acid (-SO₃H) groups under strong oxidizing conditions (e.g., H₂O₂/AcOH) .

Cyclocondensation Reactions

The carbothioamide group participates in cyclization with aldehydes or ketones:

Reaction with Hydrazine :

-

Forms triazolo derivatives (e.g., 4-Aryl-5-(2-aryl-1,3,4-triazolo)-6-methyltetrahydropyrimidine-2-ones).

-

Conditions : Hydrazine hydrate in ethanol, reflux (4–6 hours).

Product Example :

| Compound | R (Aryl) | R’ (Aryl’) | Yield |

|---|---|---|---|

| 6a | C₆H₅ | m-NO₂C₆H₄ | 60.63% |

| 6b | C₆H₅ | p-ClC₆H₄ | 62.38% |

Substitution at the 5-Carbothioamide Position

The carbothioamide group (-CS-NH₂) undergoes nucleophilic substitution:

-

Example : Reaction with ethyl chloroacetate forms thioether-linked esters .

-

Conditions : NaOH in aqueous ethanol, room temperature (2–4 hours).

textN-(2,5-Dichlorophenyl)-3-oxobutanamide → Condensation → 4-(4-Methoxyphenyl)-6-methyl-2-thioxotetrahydropyrimidine-5-carboxamide

Metal Complexation

The sulfur-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺):

-

Evidence : Analogous 2-thioxotetrahydropyrimidines show enhanced antioxidant activity upon chelation .

Hydrolysis and Esterification

The carbothioamide can hydrolyze to carboxylic acid or react with alcohols:

-

Hydrolysis : Acidic/basic conditions convert -CS-NH₂ to -COOH .

-

Esterification : Ethanol/H₂SO₄ yields ethyl esters (e.g., ethyl 6-methyl-4-phenyl-2-thioxotetrahydropyrimidine-5-carboxylate) .

| Derivative | Conditions | Yield |

|---|---|---|

| Ethyl ester | [Dsbim]Cl, 80°C | 90% |

| Methyl ester | HCl/MeOH, reflux | 85% |

Aromatic Electrophilic Substitution

The phenyl groups at N-4 and N-positions undergo reactions typical of aromatic rings:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups.

Key Challenges and Trends

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine exhibit significant antimicrobial activity. For example, compounds derived from this pyrimidine structure have shown effectiveness against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans using the agar well diffusion method . The minimum inhibitory concentration (MIC) for these compounds was comparable to conventional antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through studies measuring free radical scavenging activities. Compounds derived from 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine have demonstrated considerable ability to scavenge free radicals and reduce oxidative stress in biological systems .

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been observed to induce apoptosis in cancer cells by inhibiting topoisomerase II activity and affecting cell cycle progression. This suggests potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. Variations in substituents on the phenyl rings or modifications at the thioxo position can significantly influence biological activity. For example:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methyl group | Enhanced antimicrobial activity | Increases lipophilicity |

| Halogen atoms | Increased cytotoxicity | Modulates electronic properties |

| Alkyl chains | Improved solubility | Affects bioavailability |

Case Study 1: Antimicrobial Screening

In a study conducted on various synthesized derivatives of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, researchers found that specific substitutions led to enhanced activity against Staphylococcus aureus. The study utilized agar diffusion methods to quantify the effectiveness of these compounds compared to standard antibiotics .

Case Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant properties of a series of pyrimidine derivatives. The study employed DPPH radical scavenging assays and demonstrated that certain derivatives exhibited IC50 values significantly lower than those of known antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with various molecular targets. The thioxo group can interact with thiol-containing enzymes, inhibiting their activity. This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

6-Amino-4-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

- Structural Difference: Substitution of the methyl group at position 6 with an amino group.

- Key Data: Property Target Compound 6-Amino Analog Molecular Formula C₁₈H₁₇N₃S₂ C₁₁H₁₂N₄OS Molecular Weight ~363 g/mol 248.3 g/mol Melting Point 165–167°C 196°C pKa Not reported 10.86 ± 0.70

- Implications: The amino group enhances polarity, increasing solubility in polar solvents. The higher melting point of the amino analog suggests stronger intermolecular hydrogen bonding .

4-(Furan-2-yl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Esters

- Structural Difference : Replacement of the N-phenyl and carbothioamide groups with a furan-2-yl substituent and carboxylate ester.

- Key Findings :

- Synthetic Yield : 70–85% under Biginelli conditions, comparable to the target compound’s synthesis .

- Biological Activity : Exhibited antioxidant properties, with compound 3c showing IC₅₀ = 0.6 mg/mL in DPPH scavenging assays. This contrasts with the cytotoxic focus of the target compound, highlighting how heteroaryl substituents (e.g., furan) redirect bioactivity toward radical scavenging .

3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]pyrimidine-6-Carboxamides

- Structural Difference: Incorporation of a thieno[2,3-d]pyrimidine ring system instead of a tetrahydropyrimidine core.

- However, this modification reduces solubility due to increased hydrophobicity .

4-Alkyl-6-Amino-N3,N5-Diaryl-2-Thioxo-1,2,3,4-Tetrahydropyridine-3,5-Dicarboxamides

- Structural Difference : Additional carboxamide groups at positions 3 and 5, with alkyl and diaryl substituents.

- Key Data :

- Synthetic Flexibility : These compounds are synthesized via microwave-assisted methods, achieving higher yields (80–90%) compared to conventional methods used for the target compound .

- Bioactivity : Enhanced antimicrobial activity due to the diaryl groups, suggesting that increased steric bulk improves target binding in microbial enzymes .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Biological Activity

6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a compound belonging to the class of thioxo-tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the current understanding of its biological activities based on diverse sources and research findings.

- Molecular Formula : C14H16N2S2

- Molecular Weight : 288.41 g/mol

- CAS Number : 33458-26-3

1. Antimicrobial Activity

Research indicates that derivatives of thioxo-tetrahydropyrimidines exhibit significant antibacterial and antifungal properties. A study synthesized various compounds based on this structure and tested them against several bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal species like Candida albicans and Aspergillus niger. The results demonstrated that certain derivatives showed promising inhibitory effects against these pathogens .

2. Anticancer Activity

The compound has been identified as a potential inhibitor of topoisomerase II enzymes, which are crucial for DNA replication and cell division. Inhibitors of topoisomerase II can induce apoptosis in cancer cells. A study highlighted that thioxo-tetrahydropyrimidine derivatives could effectively inhibit both TopoIIα and TopoIIβ activities, leading to reduced proliferation in cancer cell lines . The compound's structure allows for interactions that disrupt the enzyme's function, resulting in cell cycle arrest.

Table 1: Anticancer Activity of Thioxo-Tetrahydropyrimidine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | TopoIIα | 15 | MGC-803 |

| Compound B | TopoIIβ | 20 | HeLa |

| Compound C | TopoIIα/β | 10 | MCF-7 |

3. Antioxidant Activity

Antioxidant properties have also been reported for this class of compounds. In vitro studies demonstrated that certain derivatives could scavenge free radicals effectively. For instance, one derivative exhibited an IC50 value of 0.6 mg/ml in scavenging assays against diphenyl picrylhydrazine (DPPH), indicating strong antioxidant activity .

Table 2: Antioxidant Activity Evaluation

| Compound Name | DPPH Scavenging IC50 (mg/ml) |

|---|---|

| Compound 1 | 0.6 |

| Compound 2 | 1.2 |

| Compound 3 | 0.8 |

Case Studies

A notable case study involved the synthesis and testing of a series of thioxo-tetrahydropyrimidine derivatives for their antimicrobial efficacy. The synthesized compounds were screened against various bacterial and fungal strains, revealing that certain modifications to the molecular structure significantly enhanced their biological activity .

Another investigation focused on the anticancer potential of these compounds in prostate cancer cells. The study found that specific derivatives not only inhibited cell growth but also induced apoptosis through the activation of caspases, highlighting their therapeutic potential in cancer treatment .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-methyl-N,4-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide?

Methodological Answer: The synthesis typically involves condensation and cyclization reactions. Key steps include:

- Precursor selection : Substituted phenylamines and thiourea derivatives are common starting materials.

- Solvent systems : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity, while dichloromethane is used for intermediate purification .

- Temperature control : Reactions are conducted at 60–80°C to balance yield and avoid decomposition .

- Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) accelerate cyclization .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMSO/DMF | Maximizes cyclization efficiency | |

| Temperature | 60–80°C | Prevents intermediate degradation | |

| Reaction Time | 12–24 hours | Ensures complete ring closure | |

| Catalyst (e.g., HCl) | 0.1–0.5 equivalents | Balances reaction kinetics |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the thioxo group (C=S) shows distinct deshielding in ¹³C NMR (~δ 180–190 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, especially for polymorph identification .

- HPLC-PDA : Ensures >95% purity by monitoring UV absorption profiles (λ~250–300 nm for aromatic/thioxo groups) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrimidine core be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Steric hindrance : Bulky substituents (e.g., phenyl groups) favor substitution at less hindered positions. For example, 4-phenyl groups direct electrophiles to the 6-methyl position .

- Electronic effects : Electron-withdrawing groups (e.g., thioxo) activate specific sites for nucleophilic attack. Computational modeling (DFT) predicts reactive sites by mapping electron density .

- Experimental validation : Use controlled mono-functionalization steps with protecting groups (e.g., Boc) to isolate intermediates .

Q. What computational strategies improve reaction design for derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states and predicts reaction pathways (e.g., cyclization barriers) .

- Machine Learning (ML) : Trained on existing pyrimidine reaction datasets, ML models suggest optimal solvents/catalysts. For example, ICReDD’s workflow integrates ML with experimental feedback .

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for complex multi-step syntheses .

Q. How can contradictory bioactivity data across assays be resolved?

Methodological Answer: Discrepancies often arise from assay conditions:

- Solubility factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .

- Target specificity : Validate binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to rule off-target effects .

- Assay reproducibility : Standardize protocols (e.g., ATP levels in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. Table 2: Key Variables Affecting Bioactivity Assays

| Variable | Recommended Mitigation Strategy | Reference |

|---|---|---|

| Solvent concentration | ≤0.1% DMSO in final assay buffer | |

| Cell line variability | Use isogenic cell lines or primary cells | |

| Enzyme lot differences | Pre-test enzyme activity with reference substrates |

Q. What strategies enhance stability during in vitro and in vivo studies?

Methodological Answer:

- Microencapsulation : Use PLGA nanoparticles to protect against metabolic degradation .

- pH optimization : Buffered formulations (pH 6.5–7.4) prevent thioxo group hydrolysis .

- Stability-indicating assays : Monitor degradation via LC-MS/MS, focusing on sulfhydryl (-SH) byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.